molecular formula C12H15N3O B1483842 4-(furan-3-yl)-1-(pyrrolidin-2-ylmethyl)-1H-pyrazole CAS No. 2098131-33-8

4-(furan-3-yl)-1-(pyrrolidin-2-ylmethyl)-1H-pyrazole

Cat. No.: B1483842
CAS No.: 2098131-33-8
M. Wt: 217.27 g/mol
InChI Key: AUKQWGDHRKBBDU-UHFFFAOYSA-N
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Description

4-(furan-3-yl)-1-(pyrrolidin-2-ylmethyl)-1H-pyrazole is a heterocyclic compound that features a furan ring, a pyrazole ring, and a pyrrolidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(furan-3-yl)-1-(pyrrolidin-2-ylmethyl)-1H-pyrazole typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

    Attachment of the Furan Ring: The furan ring can be introduced via a cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a furan boronic acid derivative and a halogenated pyrazole.

    Introduction of the Pyrrolidine Moiety: The pyrrolidine moiety can be attached through a nucleophilic substitution reaction, where a pyrrolidine derivative reacts with a suitable leaving group on the pyrazole ring.

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes for large-scale synthesis. This includes using cost-effective reagents, optimizing reaction conditions for higher yields, and implementing purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The furan ring can undergo oxidation to form furan-2,3-dione derivatives.

    Reduction: The pyrazole ring can be reduced to form dihydropyrazole derivatives.

    Substitution: The pyrrolidine moiety can participate in nucleophilic substitution reactions, where the nitrogen atom acts as a nucleophile.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides or sulfonates as electrophiles.

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Dihydropyrazole derivatives.

    Substitution: Various substituted pyrazole derivatives depending on the electrophile used.

Scientific Research Applications

4-(furan-3-yl)-1-(pyrrolidin-2-ylmethyl)-1H-pyrazole has several scientific research applications:

    Medicinal Chemistry: This compound can be explored for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

    Materials Science: It can be used as a building block for the synthesis of novel materials with unique electronic or optical properties.

    Biological Studies: The compound can be used in biological assays to study its effects on various biological pathways and processes.

Mechanism of Action

The mechanism of action of 4-(furan-3-yl)-1-(pyrrolidin-2-ylmethyl)-1H-pyrazole depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The furan and pyrazole rings can participate in π-π interactions, hydrogen bonding, and other non-covalent interactions, contributing to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    4-(furan-3-yl)-1H-pyrazole: Lacks the pyrrolidine moiety, which may affect its biological activity and chemical reactivity.

    1-(pyrrolidin-2-ylmethyl)-1H-pyrazole:

    4-(furan-3-yl)-1-(methyl)-1H-pyrazole: Contains a methyl group instead of the pyrrolidine moiety, which may alter its steric and electronic characteristics.

Uniqueness

4-(furan-3-yl)-1-(pyrrolidin-2-ylmethyl)-1H-pyrazole is unique due to the presence of both the furan and pyrrolidine moieties, which can impart distinct electronic, steric, and chemical properties. These features make it a versatile compound for various applications in research and industry.

Biological Activity

The compound 4-(furan-3-yl)-1-(pyrrolidin-2-ylmethyl)-1H-pyrazole is a pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including various studies, case analyses, and relevant data.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula: C11_{11}H12_{12}N2_{2}O
  • Molecular Weight: 188.23 g/mol

The compound features a furan ring and a pyrrolidine moiety attached to a pyrazole core, which may contribute to its diverse biological activities.

Antitumor Activity

Research indicates that pyrazole derivatives exhibit significant antitumor properties. A study on various pyrazole compounds demonstrated their effectiveness against cancer cell lines, particularly those with BRAF mutations. The mechanisms include inhibition of key signaling pathways involved in tumor growth and proliferation .

Anti-inflammatory Properties

Pyrazole derivatives have also been explored for their anti-inflammatory effects. A series of compounds were synthesized and tested for their ability to inhibit pro-inflammatory cytokines such as TNF-α and IL-6. For instance, compounds derived from pyrazoles showed up to 85% inhibition of TNF-α at concentrations comparable to standard anti-inflammatory drugs .

Antimicrobial Activity

The antimicrobial properties of pyrazole derivatives have been documented, with some compounds exhibiting potent activity against various bacterial strains and fungi. For example, specific derivatives demonstrated significant inhibition against Bacillus subtilis and Escherichia coli, suggesting their potential as antimicrobial agents .

Enzyme Inhibition

The compound's ability to inhibit enzymes such as xanthine oxidase has been investigated. In vitro studies revealed moderate inhibitory activity, indicating potential applications in treating conditions like gout where uric acid levels are elevated .

Case Study 1: Antitumor Efficacy

A study evaluated the antitumor efficacy of this compound against human cancer cell lines. The results indicated that the compound induced apoptosis in cancer cells through the activation of caspase pathways, showcasing its potential as an antitumor agent.

Case Study 2: Anti-inflammatory Effects

In another study, the compound was tested for its anti-inflammatory effects in a murine model of arthritis. The administration of the compound resulted in a significant reduction in joint swelling and inflammatory markers, supporting its use in inflammatory diseases.

Data Table: Summary of Biological Activities

Activity Effectiveness Mechanism References
AntitumorHighInhibition of BRAF signaling
Anti-inflammatoryModerateInhibition of TNF-α and IL-6 production
AntimicrobialVariableDisruption of bacterial cell membranes
Enzyme inhibitionModerateXanthine oxidase inhibition

Properties

IUPAC Name

4-(furan-3-yl)-1-(pyrrolidin-2-ylmethyl)pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O/c1-2-12(13-4-1)8-15-7-11(6-14-15)10-3-5-16-9-10/h3,5-7,9,12-13H,1-2,4,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUKQWGDHRKBBDU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)CN2C=C(C=N2)C3=COC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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